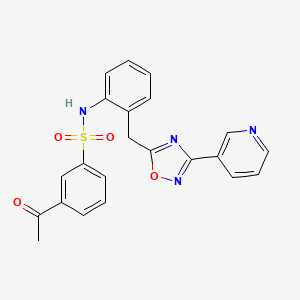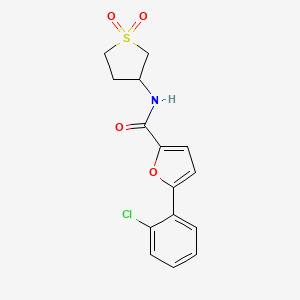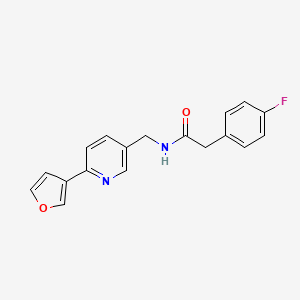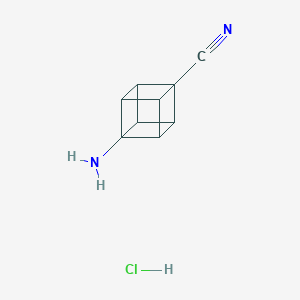
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a chemical compound with the molecular formula C12H16F3N2O2. It is a widely used compound in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is not fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues. Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate may help to reduce the levels of ROS and protect cells from damage.
Biochemical and physiological effects:
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and protect against DNA damage. It has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its ability to act as a ROS scavenger. This makes it useful for studying the effects of oxidative stress on cells and tissues. It is also a relatively stable compound, which makes it easy to handle and store.
One limitation of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its potential toxicity. While it has been shown to be relatively safe at low concentrations, higher concentrations may cause cell damage and toxicity. It is important to use caution when working with this compound and to follow proper safety protocols.
Direcciones Futuras
There are many potential future directions for research on Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. One area of interest is its potential as an anti-tumor agent. Studies have shown that it may have anti-cancer properties and could be used to develop new cancer treatments. Another area of interest is its potential as a fluorescent probe for the detection of ROS in cells and tissues. This could be useful for studying the effects of oxidative stress on various biological systems.
Conclusion:
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a unique and versatile compound with a range of potential applications in scientific research. Its ability to act as a ROS scavenger makes it useful for studying the effects of oxidative stress on cells and tissues, while its anti-inflammatory properties and potential anti-tumor activity make it a promising candidate for the development of new treatments. While there are some limitations to its use in lab experiments, the potential benefits make it an important compound for further study.
Métodos De Síntesis
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethylpyrazole with ethyl 4,4,4-trifluoroacetoacetate to form ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The second step involves the purification of the product through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has a wide range of potential applications in scientific research. It has been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of reactive oxygen species and as a potential anti-tumor agent.
Propiedades
IUPAC Name |
ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-9(11(12,13)14)16-8(3)5-7(2)15-16/h5,9H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJCXTSXEQJGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)



![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)





![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)